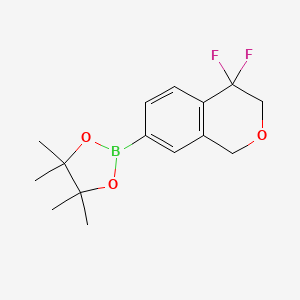
2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the difluoroisochroman moiety adds unique properties to the compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4-difluoroisochroman with a boronic ester precursor under specific conditions. The reaction may require a catalyst, such as palladium, and is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The difluoroisochroman moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenated compounds and nucleophiles.
Major Products Formed
Oxidation: Formation of boronic acids.
Reduction: Formation of reduced difluoroisochroman derivatives.
Substitution: Formation of substituted boronic esters.
科学研究应用
2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form intermediate complexes, which then react with halogenated compounds to form new carbon-carbon bonds. The difluoroisochroman moiety may also interact with specific molecular targets, influencing the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A common boronic acid used in cross-coupling reactions.
4,4-Difluoroisochroman: A related compound with similar structural features.
Tetramethyl-1,3,2-dioxaborolane: A boronic ester with similar reactivity.
Uniqueness
2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the difluoroisochroman and boronic ester moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
属性
分子式 |
C15H19BF2O3 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC 名称 |
2-(4,4-difluoro-1,3-dihydroisochromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BF2O3/c1-13(2)14(3,4)21-16(20-13)11-5-6-12-10(7-11)8-19-9-15(12,17)18/h5-7H,8-9H2,1-4H3 |
InChI 键 |
PNCWXGFOHZAVDM-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(COC3)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


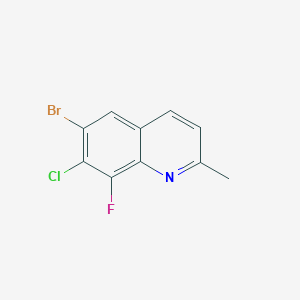
![Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14034143.png)

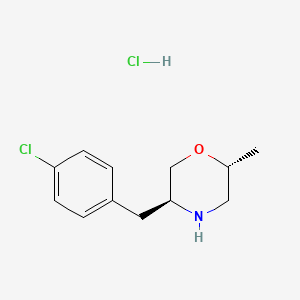

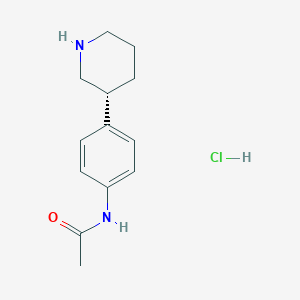
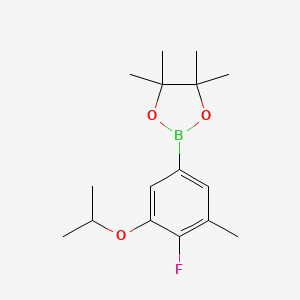
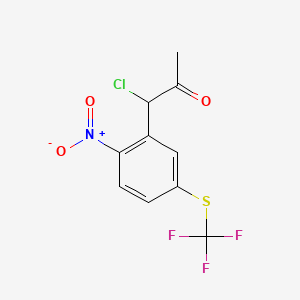
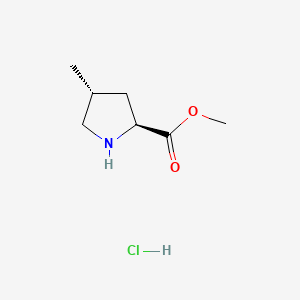
![5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid](/img/structure/B14034188.png)
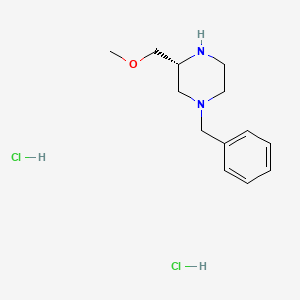
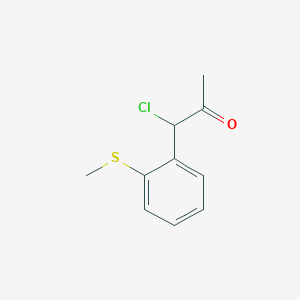
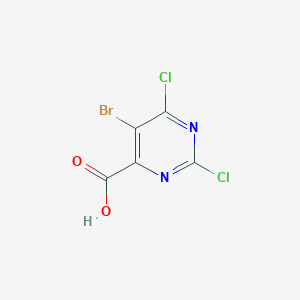
![5-O-tert-butyl 3-O-ethyl 6,6-dimethyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B14034202.png)
